

5-Bromopyridine-3-thiol: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 5-Bromopyridine-3-thiol

CAS No.: 552331-85-8

Cat. No.: B3144479

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Introduction: The Strategic Value of 5-Bromopyridine-3-thiol

In the landscape of modern medicinal chemistry and materials science, the strategic selection of heterocyclic building blocks is a critical determinant of synthetic efficiency and novelty. Among these, **5-Bromopyridine-3-thiol** has emerged as a particularly valuable scaffold. Its utility is rooted in the orthogonal reactivity of its functional groups: the thiol moiety, a potent nucleophile and a key pharmacophore in its own right; the pyridine ring, a common structural motif in bioactive molecules; and the bromo-substituent, a versatile handle for a wide array of cross-coupling reactions.^{[1][2]}

This guide provides an in-depth examination of **5-Bromopyridine-3-thiol**, moving beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, reactivity, and application. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this compound in their synthetic endeavors. A key focus is its role as a precursor in the development of high-affinity galectin-3 inhibitors, which are currently under investigation for the treatment of fibrotic diseases and cancer.^[3]

Core Compound Identifiers & Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key identifiers and physicochemical characteristics of **5-Bromopyridine-3-thiol** are summarized below.

Property	Value	Source(s)
IUPAC Name	5-bromopyridine-3-thiol	[4]
CAS Number	552331-85-8	[5]
Molecular Formula	C ₅ H ₄ BrNS	[4]
Molecular Weight	190.06 g/mol	[4]
SMILES	<chem>C1=C(C=NC=C1Br)S</chem>	[4]
InChIKey	WTGUVGABIUXMIS-UHFFFAOYSA-N	[4]
Physical Form	Solid	[6]
Purity (Typical)	≥95-98%	[5][6]
Storage	Sealed in a dry, inert atmosphere at 2-8°C	[5][6]

Synthesis & Purification: A Validated Protocol

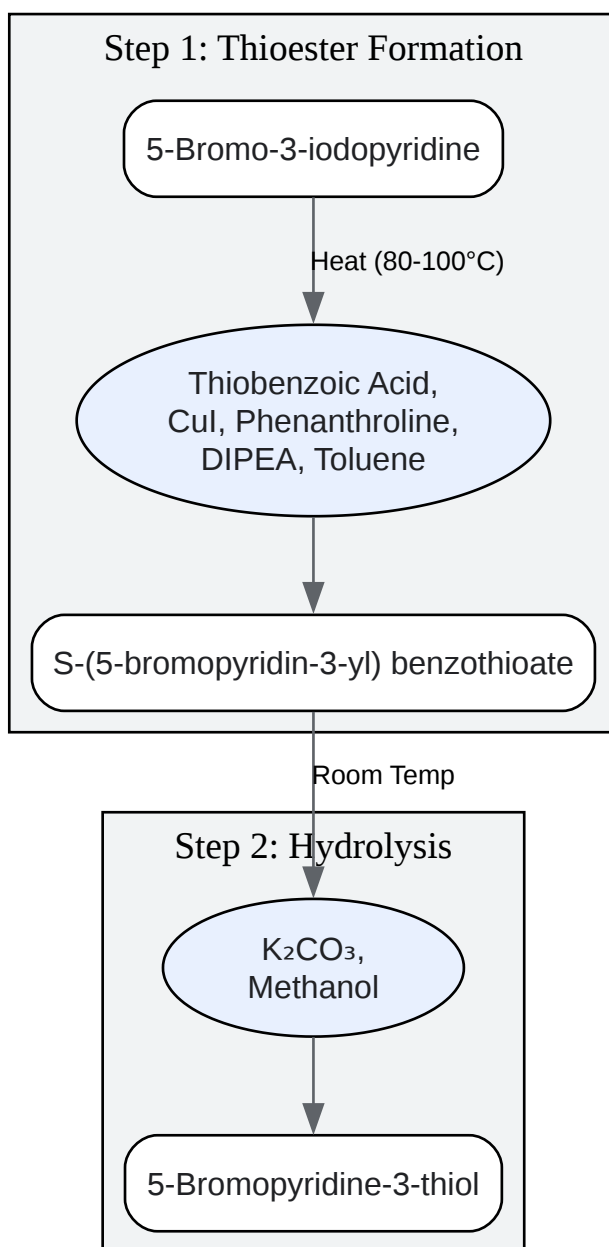
The reliable synthesis of pyridine-3-thiols can be challenging. However, a robust and scalable two-step procedure starting from the corresponding 3-iodopyridine has been developed, which can be readily adapted for the 5-bromo analogue. This method utilizes thiobenzoic acid as a sulfur donor, followed by a straightforward hydrolysis to yield the target thiol with high purity.

Causality Behind the Method

The choice of a two-step process involving a thioester intermediate is deliberate. Direct thiol introduction can be plagued by side reactions, particularly the formation of disulfides via oxidation. The S-benzoyl group serves as an effective protecting group that is stable to the coupling conditions and is easily removed under mild basic conditions. The use of a

copper(I)/phenanthroline catalyst system is crucial for facilitating the C-S cross-coupling reaction with the iodo- (or bromo-) pyridine, a well-established method for forming aryl thioethers.

Workflow Diagram: Synthesis of 5-Bromopyridine-3-thiol



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Caption: Two-step synthesis of **5-Bromopyridine-3-thiol**.

Detailed Experimental Protocol

Step 1: Synthesis of S-(5-bromopyridin-3-yl) benzothioate

- **Reaction Setup:** To a flask charged with 5-bromo-3-iodopyridine (1.0 equiv.), add toluene (approx. 1.5 mL per 0.1 mol of substrate).
- **Reagent Addition:** While stirring, add phenanthroline (0.036 equiv.), copper(I) iodide (0.02 equiv.), diisopropylethylamine (DIPEA, 3.0 equiv.), and thiobenzoic acid (1.4 equiv.).
- **Inert Atmosphere:** Purge the flask with argon.
- **Heating:** Heat the reaction mixture to 80–100 °C for 12–16 hours, monitoring the reaction progress by TLC or LC-MS.
- **Workup:** After cooling, dilute the mixture with hexane. The crude product can be purified by column chromatography on silica gel using a toluene/hexane gradient to yield the thioester.

Step 2: Hydrolysis to **5-Bromopyridine-3-thiol**

- **Reaction Setup:** Dissolve the S-(5-bromopyridin-3-yl) benzothioate intermediate from Step 1 in methanol (approx. 10 mL per 1 g of thioester).
- **Base Addition:** Add dry potassium carbonate (K_2CO_3 , 1.4 equiv.) to the solution.
- **Reaction:** Stir the mixture at room temperature for 1 hour.
- **Solvent Removal:** Evaporate the methanol under reduced pressure.
- **Aqueous Workup:** Dissolve the residue in water. Wash the aqueous layer twice with dichloromethane to remove non-polar impurities.
- **Acidification & Extraction:** Acidify the aqueous layer to pH 5 using a suitable acid (e.g., 1M HCl). Extract the product with dichloromethane (3x).
- **Final Wash & Isolation:** Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent to yield pure **5-Bromopyridine-3-thiol**.

Spectroscopic Characterization

Thorough characterization is essential for confirming the identity and purity of the synthesized compound. While full experimental spectra for **5-Bromopyridine-3-thiol** are not widely published in peer-reviewed literature, several chemical suppliers indicate the availability of this data upon request.^[1] For reference, the published NMR data for the parent compound, pyridine-3-thiol, is provided below.

Data Type	Pyridine-3-thiol (Unsubstituted)	5-Bromopyridine-3-thiol (Predicted/Reference)
¹ H NMR	(500 MHz, CDCl ₃), δ, ppm: 3.26 (1H, s, SH), 7.17 (1H, dd), 7.61 (1H, dt), 8.27–8.45 (1H, m), 8.52 (1H, d).	Data should be requested from commercial suppliers. The SH proton signal is expected. Aromatic signals will be influenced by the bromine atom, likely resulting in downfield shifts for adjacent protons compared to the parent thiol.
¹³ C NMR	(126 MHz, CDCl ₃), δ, ppm: 123.1, 127.8, 136.3, 146.3, 149.3.	The carbon bearing the bromine (C5) is expected to have a chemical shift in the range of ~118-122 ppm. Other carbon signals will also be shifted relative to the parent compound.
Mass Spec (MS)	-	Expected [M+H] ⁺ at m/z ≈ 190/192, showing the characteristic isotopic pattern for a monobrominated compound.

Reactivity and Strategic Applications

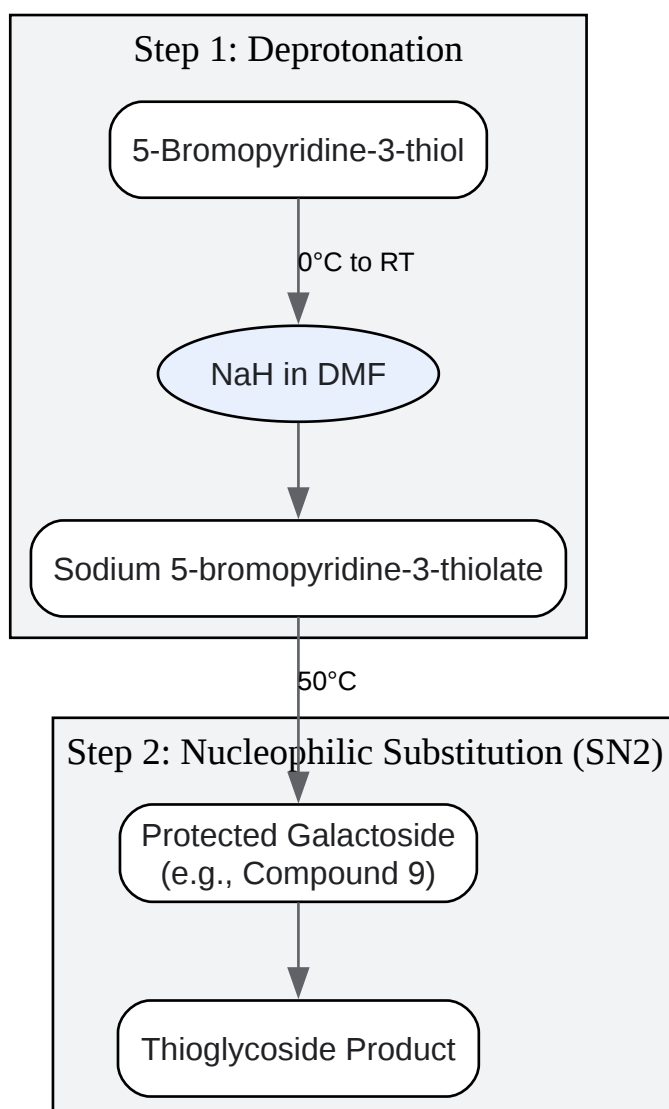
The synthetic power of **5-Bromopyridine-3-thiol** lies in its dual reactivity. The thiol group acts as a soft nucleophile, readily participating in S-alkylation and S-arylation reactions. The C-Br bond at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a vast array of carbon and heteroatom substituents.

Case Study: Synthesis of a Galectin-3 Inhibitor

Precursor

A prominent application of **5-Bromopyridine-3-thiol** is in the synthesis of orally available galectin-3 inhibitors for the treatment of fibrotic diseases.[3] The thiol is used as a nucleophile to displace a leaving group on a protected galactose scaffold, forming a key thioglycosidic bond.

Workflow Diagram: S-Alkylation Reaction



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Caption: Synthesis of a thioglycoside using **5-Bromopyridine-3-thiol**.

Protocol: Synthesis of a Thioglycoside Intermediate

This protocol describes the reaction of **5-Bromopyridine-3-thiol** with a protected galactoside electrophile (referred to as compound 9 in the source literature).[3]

- **Thiol Deprotonation:** In a flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C.

- **Thiolate Formation:** Add a solution of **5-Bromopyridine-3-thiol** (1.2 equiv.) in DMF dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 30 minutes.
- **S-Alkylation:** Add the protected galactoside electrophile (1.0 equiv.) to the reaction mixture.
- **Heating:** Heat the mixture to 50 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
- **Workup:** Upon completion, the reaction is typically quenched with a proton source (e.g., saturated NH₄Cl solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
- **Purification:** The crude product is purified by flash column chromatography to yield the desired thioglycoside.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. **5-Bromopyridine-3-thiol** is classified as a hazardous substance.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- **Handling:** Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromopyridine-3-thiol is a high-value building block with a compelling combination of functional groups that enable diverse and complex synthetic transformations. Its demonstrated

utility in the construction of clinically relevant molecules, such as galectin-3 inhibitors, underscores its importance in modern drug discovery. The validated protocols and strategic insights provided in this guide are intended to empower researchers to confidently and effectively incorporate this versatile reagent into their synthetic programs, accelerating the path to novel chemical entities.

References

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